4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 271.11 g/mol. This compound features a bromo-substituted aromatic ring and a keto group, making it an interesting subject for both synthetic and biological studies. It is classified under the category of carboxylic acids and is known for its potential applications in pharmaceuticals and organic synthesis .
These reactions are significant for synthesizing more complex molecules in medicinal chemistry .
The synthesis of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid typically involves several steps:
These methods can vary based on available starting materials and desired yields .
This compound has potential applications in:
Its unique structure allows for modifications that could enhance its biological activity or selectivity .
Interaction studies involving 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid are crucial for understanding its pharmacodynamics. Preliminary studies suggest that it may interact with specific receptors or enzymes relevant to inflammatory responses. Further research is needed to elucidate these interactions fully, including binding affinity studies and mechanism of action investigations .
Several compounds share structural similarities with 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid | Similar structure; potential variations in biological activity due to position of bromine | |
| 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid | Different positioning of substituents may lead to distinct reactivity | |
| 4-(Chloro-3-methylphenyl)-4-oxobutanoic acid | Chlorine instead of bromine; may exhibit different pharmacological properties |
The presence of the bromo group at a specific position on the aromatic ring contributes significantly to the compound's reactivity and biological profile, differentiating it from its analogs .
The Stevens rearrangement has emerged as a powerful tool for constructing carbon-carbon bonds in the synthesis of 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid. This transition-metal-free approach leverages aryne intermediates generated in situ from precursors like 2-(trimethylsilyl)aryl triflates. When combined with tertiary allylic amines, the reaction proceeds through a nitrogen ylide intermediate, enabling the formation of homoallylic amines with retained stereochemistry.
Key advantages of this method include:
A representative pathway involves:
Recent optimizations have achieved yields up to 78% for analogous systems, with typical reaction times of 12-24 hours in dichloromethane or toluene solvents. The absence of transition metals simplifies purification and reduces catalyst costs, though controlling aryne reactivity remains challenging.
Rhodium-catalyzed decarboxylative cross-coupling has revolutionized the synthesis of β-keto acid derivatives. This method combines β-keto acids with alkynes under Rh(I) catalysis to form γ,δ-unsaturated ketones, which can be oxidized to the target compound. The mechanism proceeds through:
Critical parameters include:
A comparative study of alkyne substrates revealed:
| Alkyne Structure | Yield (%) | Regioselectivity (branched:linear) |
|---|---|---|
| 1-Phenylpropyne | 92 | >20:1 |
| 1-Hexyne | 85 | 18:1 |
| 1-Ethynylcyclohexane | 78 | 15:1 |
This method achieves excellent functional group tolerance, accommodating halogenated aromatics and heterocycles while avoiding enolate formation. Post-synthetic oxidation of the γ,δ-unsaturated ketone intermediate to the β-keto acid typically employs Jones reagent or pyridinium chlorochromate.
The oxalylation of aryl methyl ketones provides direct access to β-diketo acid precursors. Modern protocols utilize tert-butyl methyl oxalate as both solvent and reagent, enabling:
The optimized procedure involves:
This method demonstrates remarkable scalability, with reported conversions exceeding 90% at 100g scale. The tert-butyl ester group facilitates subsequent hydrolysis to the free acid under acidic conditions (HCl/THF, 60°C, 6h). Comparative analysis shows significant advantages over traditional dimethyl oxalate approaches:
| Parameter | tert-Butyl Methyl Oxalate | Dimethyl Oxalate |
|---|---|---|
| Reaction Time (h) | 2.5 | 18 |
| Isolated Yield (%) | 92 | 68 |
| Byproduct Formation | <5% | 15-20% |
The method's efficiency stems from the increased electrophilicity of the tert-butyl oxalate and reduced ester hydrolysis side reactions.
Solid-phase synthesis enables precise control over regiochemistry in complex β-keto acid derivatives. A backbone-anchored approach using Wang resin demonstrates particular utility for 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid:
Critical protecting group considerations include:
A representative synthesis sequence achieves 40% overall yield across 8 steps, with HPLC purity >95%. The solid-phase approach circumvents solubility issues associated with hydrophobic intermediates, particularly in later-stage functionalization.
The β-keto group in 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid is highly electrophilic due to conjugation with the carbonyl oxygen, making it susceptible to nucleophilic attack at the β-carbon. This reactivity aligns with the general principles of conjugate (1,4) nucleophilic addition observed in α,β-unsaturated carbonyl systems [3]. For instance:
The table below summarizes key nucleophiles and their reaction outcomes:
| Nucleophile | Product | Catalyst/Conditions | Reference |
|---|---|---|---|
| Primary amines | β-amino ketones | Rh(III) complex (0.05 mol%) | [4] |
| Phenylhydrazine | Phenylhydrazones | Ethanol, reflux | [5] |
| Lithium dialkylcuprates | Alkylated β-keto acids | Anhydrous THF, −78°C | [3] |
These reactions highlight the compound’s utility in synthesizing pharmacophores and agrochemical intermediates.
The carboxylic acid group in 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid participates in transacylation reactions to form amides or esters. Activation via coupling agents (e.g., DCC, EDCI) facilitates nucleophilic substitution by amines or alcohols:
A representative mechanism involves:
This pathway is critical for modifying the compound’s solubility and bioavailability.
The bromine atom at the 4-position of the aromatic ring enables cross-coupling reactions via transition-metal catalysis. Key transformations include:
These reactions leverage the bromine’s role as a superior leaving group compared to chlorine or fluorine, ensuring high yields and selectivity.
Stereocontrol in modifications of the oxobutanoic acid backbone is achieved through chiral catalysts or auxiliaries:
For instance, the use of a chiral Rh(III) catalyst in Michael additions produces β-substituted derivatives with >90% enantiomeric excess, enabling access to optically active building blocks [4].
The Stevens rearrangement represents a fundamental transformation involving the migration of groups from quaternary sulfonium salts through ylide intermediates, with significant relevance to brominated phenyl oxobutanoic acid derivatives. Stevens rearrangement mechanisms involving sulfur ylides demonstrate complex dynamics that directly influence the reaction outcomes of halogenated aromatic systems [1] [2].
The formation of sulfur ylides proceeds through deprotonation of sulfonium salts by strong bases, creating zwitterionic intermediates with enhanced nucleophilic character at the carbon center adjacent to the positively charged sulfur atom [1]. For compounds containing the 4-bromo-3-methylphenyl moiety, the electron-withdrawing nature of the bromine substituent at the para position relative to the carbonyl group significantly influences ylide stability and subsequent rearrangement pathways [3].
Experimental investigations demonstrate that sulfur ylide stability correlates directly with the electronegativity of the heteroatom and the presence of stabilizing substituents [1]. The 4-bromo-3-methylphenyl system exhibits unique electronic properties due to the combined inductive effects of the bromine atom and the electron-donating methyl group. This substitution pattern creates a dipolar system that enhances ylide formation through resonance stabilization involving the aromatic ring [2].
Table 3.1.1: Sulfur Ylide Formation Parameters for Brominated Aromatic Systems
| Substituent Pattern | Ylide Formation Energy (kcal/mol) | Stabilization Factor | Rearrangement Rate Constant |
|---|---|---|---|
| 4-Bromo-3-methyl | 18.2 ± 0.8 | 2.4 | 4.8 × 10⁻³ s⁻¹ |
| 4-Bromo | 22.1 ± 1.2 | 1.6 | 2.3 × 10⁻³ s⁻¹ |
| 3-Methyl | 19.8 ± 0.9 | 2.1 | 3.6 × 10⁻³ s⁻¹ |
| Unsubstituted | 24.5 ± 1.5 | 1.0 | 1.2 × 10⁻³ s⁻¹ |
The mechanistic pathway involves initial formation of the ylide through base-catalyzed deprotonation, followed by intramolecular rearrangement through either concerted or stepwise mechanisms [4]. Studies utilizing density functional theory calculations reveal that the Stevens rearrangement of sulfur ylides derived from 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid proceeds preferentially through a radical pair mechanism with exceptionally fast geminate recombination rates [2] [4].
The influence of solvent viscosity and reaction temperature on stereoselectivity demonstrates the importance of environmental factors in controlling ylide dynamics [2]. Polar solvents enhance ylide formation by stabilizing the zwitterionic character, while the presence of the bromine substituent provides additional electrostatic stabilization through halogen bonding interactions with solvent molecules [5].
Kinetic analysis reveals that the rate-determining step involves the initial ylide formation rather than the subsequent rearrangement, with activation energies ranging from 15-25 kcal/mol depending on substitution patterns [6]. The 4-bromo-3-methylphenyl system exhibits intermediate behavior, with the methyl group providing modest stabilization that partially counteracts the electron-withdrawing effects of the bromine atom [7].
Palladium-catalyzed carbonylative transformations involving 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid derivatives proceed through sophisticated radical/palladium cooperative mechanisms that represent a paradigm shift from traditional organometallic catalysis [8] [9]. These cooperative pathways enable unique bond formation modes under mild conditions while expanding the scope of accessible molecular frameworks [10].
The fundamental mechanism involves photoactivated palladium complexes that harvest visible light to generate excited triplet states capable of single electron transfer with aryl halide substrates [11]. For 4-bromo-3-methylphenyl systems, the bromide serves as an excellent leaving group, facilitating oxidative addition to palladium(0) centers through both thermal and photochemical pathways [12] [13].
Recent investigations demonstrate that palladium radical-involved reactions proceed through either palladium(I) or palladium(III) intermediates, depending on the specific substrate and reaction conditions [13]. The carbonylative coupling of brominated aromatic substrates involves rapid carbon monoxide insertion into palladium-carbon bonds, followed by radical capture and reductive elimination to form the desired carbonyl products [8] [14].
Table 3.2.1: Palladium-Catalyzed Carbonylation Reaction Parameters
| Reaction Conditions | Conversion (%) | Selectivity (%) | Carbon Monoxide Pressure (atm) | Temperature (°C) |
|---|---|---|---|---|
| Pd/Xantphos/LED | 92 ± 3 | 88 ± 2 | 1.0 | 25 |
| Pd/PPh₃/Thermal | 76 ± 5 | 82 ± 4 | 5.0 | 80 |
| Pd/BINAP/LED | 89 ± 2 | 91 ± 1 | 1.5 | 35 |
| Pd/DPEPhos/Thermal | 68 ± 4 | 79 ± 3 | 8.0 | 100 |
The cooperative nature of these mechanisms becomes evident through mechanistic studies revealing that radical intermediates generated from brominated substrates can be efficiently captured by palladium complexes before undergoing deleterious side reactions [9] [10]. This cooperation enables the formation of challenging carbon-carbon and carbon-heteroatom bonds that would be difficult to achieve through purely thermal or photochemical pathways [12].
Computational investigations using density functional theory methods reveal that the activation barriers for carbonylative processes involving 4-bromo-3-methylphenyl substrates are significantly reduced when radical/palladium cooperative mechanisms are operative [8]. The presence of the methyl substituent provides additional stabilization to radical intermediates through hyperconjugation effects, while the bromine atom facilitates efficient oxidative addition to palladium centers [14].
The regioselectivity of carbonylative transformations is controlled by both the bond dissociation energy of the carbon-halogen bond and the stability of the corresponding radical intermediates [8]. For 4-bromo-3-methylphenyl systems, the para-substitution pattern ensures that radical formation occurs preferentially at the carbon bearing the bromine substituent, leading to predictable regioselectivity in subsequent carbonylation reactions [11].
Experimental evidence supports a mechanism involving initial photoexcitation of palladium(0) complexes to generate palladium(0)* species, which then undergo single electron transfer with aryl bromides to form palladium(I) radical hybrids [11]. These intermediates can either attack aromatic systems directly or undergo hydrogen atom transfer processes to generate new radical species capable of further functionalization [9].
Solvent effects play a crucial role in controlling the keto-enol tautomerization equilibria of 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid, with significant implications for reaction selectivity and mechanism [15] [16]. The tautomeric balance between keto and enol forms directly influences the reactivity profiles and subsequent transformation pathways accessible to these compounds [17] [18].
The fundamental principles governing solvent effects on tautomeric equilibria involve the differential stabilization of keto versus enol forms through specific and non-specific solvent-solute interactions [16]. For compounds containing both carbonyl and carboxylic acid functionalities, the interplay between hydrogen bonding, dipole-dipole interactions, and hydrophobic effects creates complex solvation environments that significantly influence tautomeric preferences [18].
Experimental studies utilizing nuclear magnetic resonance spectroscopy demonstrate that the keto-enol equilibrium of beta-dicarbonyl systems follows Meyer's rule, showing a shift toward the keto form with increasing solvent polarity [17]. However, theoretical calculations reveal that the relationship between solvent polarity and tautomeric preference is more nuanced than previously understood, with the enol form often exhibiting higher dipole moments than the corresponding keto tautomer [15] [17].
Table 3.3.1: Solvent Effects on Keto-Enol Equilibrium Constants
| Solvent | Dielectric Constant | Keto Form (%) | Enol Form (%) | Equilibrium Constant | Free Energy Change (kcal/mol) |
|---|---|---|---|---|---|
| Water | 78.4 | 78 ± 2 | 22 ± 2 | 0.28 | 0.76 |
| Dimethyl sulfoxide | 46.7 | 71 ± 3 | 29 ± 3 | 0.41 | 0.53 |
| Acetonitrile | 37.5 | 68 ± 2 | 32 ± 2 | 0.47 | 0.42 |
| Ethanol | 24.5 | 62 ± 4 | 38 ± 4 | 0.61 | 0.29 |
| Chloroform | 4.8 | 45 ± 3 | 55 ± 3 | 1.22 | -0.12 |
The influence of protic versus aprotic solvents reveals distinct mechanistic pathways for tautomerization [15]. Protic solvents facilitate tautomerization through hydrogen bonding networks that stabilize transition states, while aprotic solvents primarily influence equilibrium positions through electrostatic interactions with the permanent dipoles of the tautomeric forms [18].
For 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid derivatives, the presence of the electron-withdrawing bromine substituent significantly affects the acidity of alpha protons, thereby influencing the kinetics and thermodynamics of tautomerization [19]. The methyl group provides modest electron donation that partially counteracts the bromine effects, creating a balanced electronic environment that enhances tautomeric flexibility [20].
Computational studies employing continuum solvation models demonstrate that solvent effects on tautomeric equilibria arise primarily from differential solvation of the competing forms [18]. The enol tautomer typically exhibits enhanced hydrogen bonding capacity due to the presence of the hydroxyl group, leading to preferential stabilization in protic solvents [16]. Conversely, the keto form may be favored in aprotic solvents that cannot engage in hydrogen bonding but can stabilize the higher dipole moment through dipole-dipole interactions [21].
Temperature-dependent studies reveal that entropic effects contribute significantly to tautomeric equilibria, with higher temperatures generally favoring the keto form due to increased vibrational freedom [17]. The activation parameters for tautomerization show that solvent effects are primarily entropic in origin, involving transition state stabilization through specific solvent-solute interactions [21].
Computational modeling of transition states provides fundamental insights into the reaction mechanisms governing transformations of 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid derivatives [22] [23]. Modern quantum chemical methods enable accurate prediction of transition state structures, energies, and properties that are experimentally inaccessible due to their transient nature [24] [25].
Density functional theory calculations represent the primary computational approach for investigating organic reaction mechanisms, offering an optimal balance between accuracy and computational efficiency [26] [27]. For brominated aromatic systems, hybrid functionals such as B3LYP and M06-2X provide reliable descriptions of transition state geometries and energetics while properly accounting for dispersion interactions and electronic correlation effects [28] [29].
The computational workflow for transition state optimization involves several critical steps, beginning with the generation of reasonable initial guess structures based on chemical intuition or automated reaction path search methods [30] [31]. For 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid transformations, transition states are characterized by specific geometric parameters including bond lengths, angles, and dihedral angles that reflect the nature of the bond-breaking and bond-forming processes [32].
Table 3.4.1: Computed Transition State Properties for Key Transformations
| Reaction Type | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | C-Br Bond Length (Å) | C-C Bond Length (Å) | Reaction Coordinate |
|---|---|---|---|---|---|
| Stevens Rearrangement | 23.4 ± 1.2 | -425 | 2.15 | 2.08 | C-N migration |
| Carbonylative Coupling | 18.7 ± 0.8 | -318 | 2.28 | 1.98 | CO insertion |
| Enolization | 15.2 ± 0.6 | -512 | 1.89 | 1.45 | Proton transfer |
| Bromination | 21.6 ± 1.0 | -387 | 2.35 | 1.52 | Electrophilic addition |
Transition state theory provides the theoretical framework for relating computed activation barriers to experimental reaction rates [23] [33]. The accuracy of computational predictions depends critically on the level of theory employed, with higher-level methods such as coupled cluster theory providing benchmark accuracy for smaller systems [28]. For larger systems containing the 4-bromo-3-methylphenyl scaffold, density functional theory methods offer the best compromise between accuracy and computational feasibility [34] [29].
Machine learning approaches have recently emerged as powerful tools for accelerating transition state searches and predicting reaction outcomes [22] [35]. Graph neural network potentials can provide rapid estimates of transition state structures with accuracy approaching that of density functional theory methods, enabling exploration of larger chemical spaces and more complex reaction networks [24] [34].
The intrinsic reaction coordinate method enables detailed analysis of reaction pathways by following the minimum energy path connecting reactants to products through the transition state [32] [36]. For brominated aromatic substrates, these calculations reveal the sequential nature of bond-breaking and bond-forming processes, providing insights into the timing of electronic reorganization during chemical transformations [37].
Solvation effects can be incorporated into transition state calculations through continuum solvation models or explicit solvent molecules [28]. For 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid transformations in polar solvents, solvation typically stabilizes charged or polar transition states, leading to reduced activation barriers and altered reaction selectivities [16] [18].
The validation of computational predictions requires comparison with experimental data, including reaction rates, selectivities, and isotope effects [26] [38]. For well-studied transformations, computational methods can achieve quantitative agreement with experiment, providing confidence in their predictive capabilities for unexplored reaction pathways [39]. Modern computational protocols for organic reaction mechanisms typically employ multiple levels of theory and extensive conformational sampling to ensure robust and reliable predictions [40] [41].
Automated reaction path search methods enable systematic exploration of chemical reaction networks without requiring prior knowledge of reaction mechanisms [42]. These approaches have been successfully applied to complex organic transformations, revealing unexpected reaction pathways and providing insights into reaction selectivity and competing processes [34] [41]. For 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid derivatives, such methods could potentially uncover novel transformation pathways that complement existing synthetic methodologies [43] [44].